![molecular formula C11H15BrO B13539958 2-(3-Bromopropyl)-4-methylanisole](/img/structure/B13539958.png)
2-(3-Bromopropyl)-4-methylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)-4-methylanisole is an organic compound that features a bromopropyl group attached to a methylanisole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where 4-methylanisole is reacted with 3-bromopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Bromopropyl)-4-methylanisole may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while ensuring safety and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropyl)-4-methylanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylanisole core can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(3-azidopropyl)-4-methylanisole or 2-(3-mercaptopropyl)-4-methylanisole.
Oxidation: Formation of 2-(3-bromopropyl)-4-methoxybenzaldehyde.
Reduction: Formation of 2-(propyl)-4-methylanisole.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)-4-methylanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropyl)-4-methylanisole in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The methylanisole core can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromopropyl)-4-methoxybenzaldehyde: Similar structure but with an aldehyde group.
2-(3-Chloropropyl)-4-methylanisole: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Bromopropyl)-4-methylanisole is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromopropyl group and a methylanisole core provides versatility in synthetic chemistry and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H15BrO |
---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RYZDJBZOKZKAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.